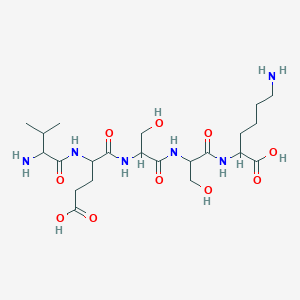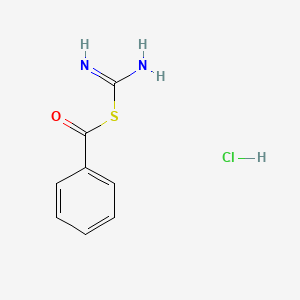
Benzoyl imidothiocarbamate hydrochloride
Overview
Description
Benzoyl imidothiocarbamate hydrochloride is a compound with the molecular formula C8H9ClN2OS . It is also known by other names such as benzoic carbamimidic thioanhydride hydrochloride and S-carbamimidoyl benzenecarbothioate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 atoms; 8 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . It contains 20 bonds in total, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 thioester (aromatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.69 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 216.0124118 g/mol . The topological polar surface area is 92.2 Ų, and it has a heavy atom count of 13 .Scientific Research Applications
Skin Tumor-Promoting Activity
Benzoyl peroxide, a free radical-generating compound, has shown to promote skin tumors when applied topically in mice. It demonstrated epidermal hyperplasia and induced dark basal keratinocytes, akin to those produced by known tumor promoters. Additionally, it inhibited metabolic cooperation in cells, raising concerns about its use in free radical-generating compounds (Slaga et al., 1981).
Microsponge Delivery System
In the development of topical formulations for acne and athlete's foot, benzoyl peroxide (BPO) microsponges have been created to control its release and reduce skin irritation. The microsponges showed spherical shape with pores, influencing the particle size and drug release behavior (Jelvehgari et al., 2006).
Chromogenic Substrate for Trypsin
Benzoyl dl-arginine p-nitroanilide hydrochloride, synthesized for research purposes, acts as a chromogenic substrate for trypsin. It helps in colorimetric procedures due to the yellow color of one of its hydrolysis products (Erlanger et al., 1961).
Fish Transport Aid
Benzocaine-hydrochloride has been explored as an aid in fish transport. It helped in maintaining water quality by reducing ammonia and carbon dioxide excretion from fish (Ferreira et al., 1984).
Antimicrobial Agent
Benzoyl peroxide has been found to be an effective antimicrobial agent, useful in treating acne, chronic ulcers, tinea pedis, and tinea versicolor. Its antimicrobial power is highlighted, though caution is advised in its use on inflamed or ulcerated skin (Kligman et al., 1977).
Flotation Performance in Mining
S-benzoyl-N,N-diethyldithiocarbamate (BEDTC) has been used in mining. It demonstrated strong collecting power and superior selectivity for galena against sphalerite, highlighting its potential in flotation processes (Ma et al., 2016).
Future Directions
properties
IUPAC Name |
S-carbamimidoyl benzenecarbothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS.ClH/c9-8(10)12-7(11)6-4-2-1-3-5-6;/h1-5H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLADZQAEAWYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
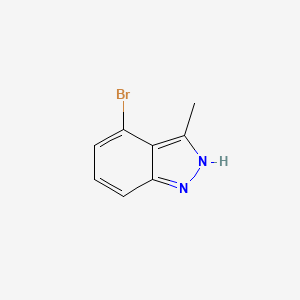
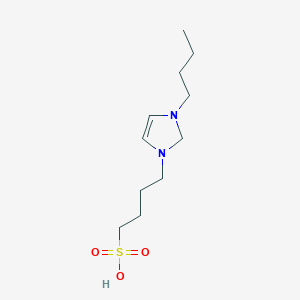
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)
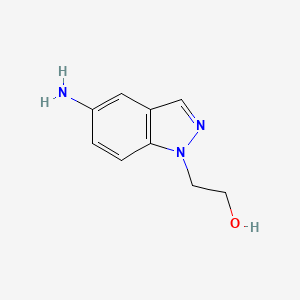
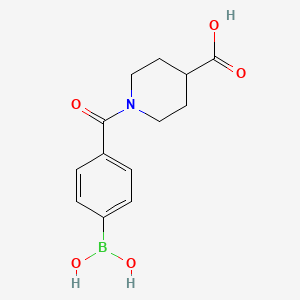
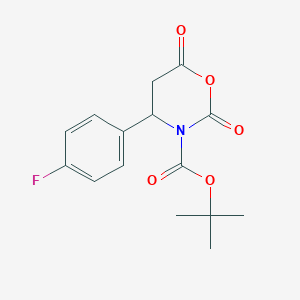

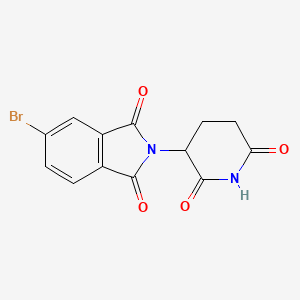
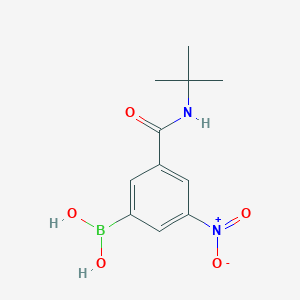
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)


